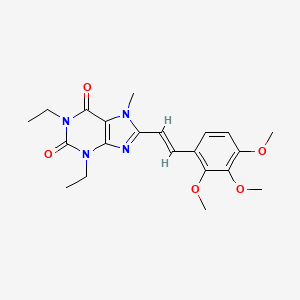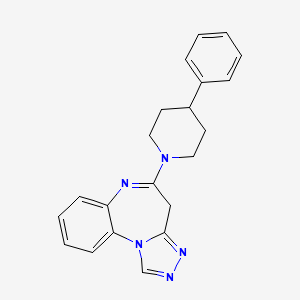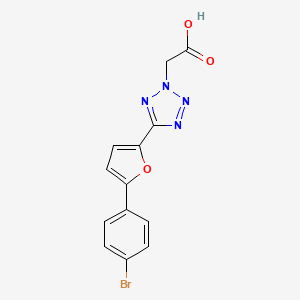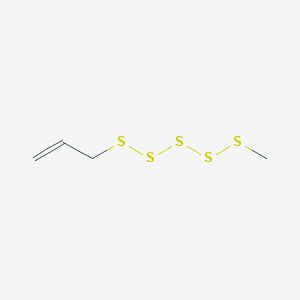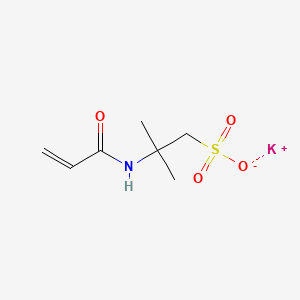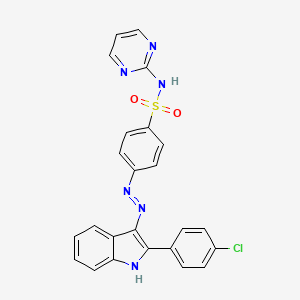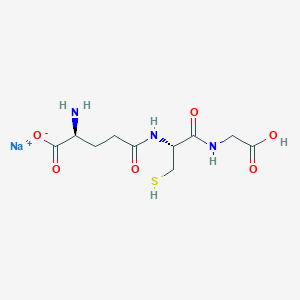
Glutathione sodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glutathione sodium salt is a derivative of glutathione, a naturally occurring tripeptide composed of L-glutamate, L-cysteine, and glycine. It plays a crucial role in various physiological processes, including detoxification, antioxidant defense, and maintenance of the redox state within cells . This compound salt is often used in scientific research and industrial applications due to its enhanced solubility and stability compared to its parent compound.
准备方法
Synthetic Routes and Reaction Conditions
Glutathione sodium salt can be synthesized through enzymatic reactions involving glutamate, cysteine, and glycine. The synthesis typically involves the following steps:
Formation of γ-glutamylcysteine: This step is catalyzed by the enzyme glutamate-cysteine ligase (GCL), which combines glutamate and cysteine.
Formation of Glutathione: The enzyme glutathione synthetase (GS) then catalyzes the addition of glycine to γ-glutamylcysteine, forming glutathione.
Industrial Production Methods
Industrial production of this compound salt often involves fermentation processes using microorganisms such as Saccharomyces cerevisiae. The fermentation medium is optimized with specific concentrations of peptone, KH₂PO₄, and glutamic acid to maximize glutathione yield . The produced glutathione is then converted to its sodium salt form through neutralization with sodium hydroxide.
化学反应分析
Types of Reactions
Glutathione sodium salt undergoes various chemical reactions, including:
Oxidation: Glutathione is oxidized to glutathione disulfide (GSSG) in the presence of reactive oxygen species (ROS).
Reduction: Glutathione disulfide can be reduced back to glutathione by the enzyme glutathione reductase.
Conjugation: Glutathione conjugates with electrophilic compounds through the action of glutathione-S-transferases (GSTs).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other ROS.
Reduction: NADPH as a cofactor for glutathione reductase.
Conjugation: Various electrophiles, including xenobiotics and their metabolites.
Major Products
Oxidation: Glutathione disulfide (GSSG).
Reduction: Regenerated glutathione.
Conjugation: Glutathione conjugates with electrophiles.
科学研究应用
Glutathione sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent and in redox reactions.
Biology: Studied for its role in cellular defense mechanisms against oxidative stress.
Industry: Utilized in the food and cosmetic industries for its antioxidant properties.
作用机制
Glutathione sodium salt exerts its effects primarily through its antioxidant properties. It participates in the detoxification of reactive oxygen species and electrophiles by conjugating with them. The compound also serves as a cofactor for enzymes such as glutathione peroxidase and glutathione-S-transferases, which are involved in the reduction of peroxides and the detoxification of harmful compounds . Additionally, this compound salt plays a role in maintaining the redox balance within cells by cycling between its reduced (GSH) and oxidized (GSSG) forms .
相似化合物的比较
Similar Compounds
N-acetylcysteine: A precursor to glutathione, used as a mucolytic agent and in the treatment of acetaminophen overdose.
Lipoic acid: An antioxidant that can regenerate other antioxidants, including glutathione.
Cysteine: An amino acid that is a component of glutathione and has antioxidant properties.
Uniqueness
Glutathione sodium salt is unique due to its tripeptide structure, which allows it to participate in a wide range of biochemical reactions. Its ability to conjugate with electrophiles and reduce peroxides makes it a versatile compound in both research and industrial applications .
属性
CAS 编号 |
20167-21-9 |
|---|---|
分子式 |
C10H16N3NaO6S |
分子量 |
329.31 g/mol |
IUPAC 名称 |
sodium;(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C10H17N3O6S.Na/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16;/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19);/q;+1/p-1/t5-,6-;/m0./s1 |
InChI 键 |
QWXDICNEPRTOLR-GEMLJDPKSA-M |
手性 SMILES |
C(CC(=O)N[C@@H](CS)C(=O)NCC(=O)O)[C@@H](C(=O)[O-])N.[Na+] |
规范 SMILES |
C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)[O-])N.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


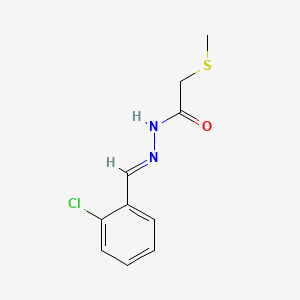
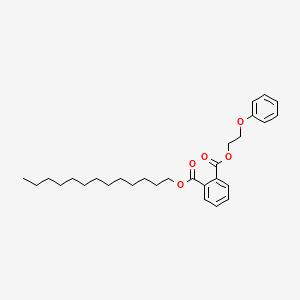

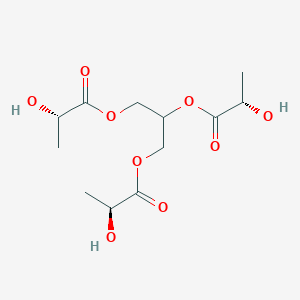
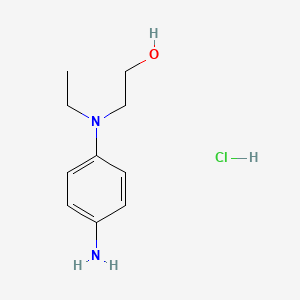
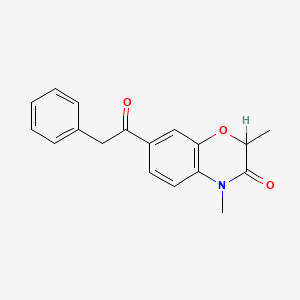
![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-dimethoxyphosphorylacetate](/img/structure/B12733107.png)

